Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxane and cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-methyl-1-oxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern and spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required.
Biological Activity
Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1566357-64-9) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula: C₁₁H₁₈O₄
Molecular Weight: 214.26 g/mol
Structure: The compound features a spirocyclic structure that may contribute to its biological interactions.
Anticancer Activity
A study explored the anticancer potential of various spiro compounds, suggesting that modifications to the spiro structure can enhance cytotoxicity against cancer cell lines. Although specific data on this compound is scarce, related compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Activity
Compounds similar in structure have demonstrated significant antimicrobial properties. For instance, spiro compounds have been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth . Further investigation into the specific antimicrobial efficacy of this compound is warranted.
Data Tables
Property | Value |
---|---|
CAS Number | 1566357-64-9 |
Molecular Formula | C₁₁H₁₈O₄ |
Molecular Weight | 214.26 g/mol |
Anticancer Potential | Under Investigation |
Antimicrobial Potential | Under Investigation |
Case Studies
- Cytotoxicity Assays : In vitro studies on related spiro compounds have shown varying degrees of cytotoxicity against human cancer cell lines. For example, a compound with a similar scaffold exhibited IC50 values in the micromolar range against breast cancer cells . Future studies should include this compound to establish its specific cytotoxic profile.
- Antimicrobial Testing : A comparative study evaluated the antimicrobial activity of several spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the methoxy position significantly enhanced antibacterial activity . This suggests that this compound may possess similar properties worth exploring.
Research Findings
Current literature highlights the need for further research on this compound to elucidate its biological mechanisms:
- Mechanisms of Action : Understanding how this compound interacts with cellular pathways could reveal its potential as a therapeutic agent.
- Structure–Activity Relationship (SAR) : Analyzing how variations in the molecular structure affect biological activity can guide future synthesis and optimization efforts.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)6-4-8(13-2)5-7-11/h8H,4-7H2,1-3H3 |
InChI Key |
YOJLNPRKEQQGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCC(CC2)OC)C(=O)OC |
Origin of Product |
United States |
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